3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Chemical Synthesis Regioisomer Purity

This 3‑amino‑1‑cyclobutyl‑1H‑pyrazole‑4‑carbonitrile (CAS 1936464‑52‑6) delivers 97% regioisomeric purity, confirmed by the defined 3‑amino substitution pattern. Unlike the 5‑amino regioisomer, the N1‑cyclobutyl group creates a unique hydrogen‑bonding and steric environment that elevates nucleophilicity for regioselective derivatization (yields up to 71% on related scaffolds). The cyclobutyl ring introduces conformational constraint and a cLogP ≈2.1, striking the solubility‑permeability balance required for orally bioavailable leads. This scaffold is purpose‑built for synthesizing focused kinase inhibitor libraries and for scaffold‑hopping from phenyl‑substituted series to reduce CYP inhibition while maintaining target engagement.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B11779972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C=C(C(=N2)N)C#N
InChIInChI=1S/C8H10N4/c9-4-6-5-12(11-8(6)10)7-2-1-3-7/h5,7H,1-3H2,(H2,10,11)
InChIKeyAKPYKZRJOXHNND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile: A Distinctive Cyclobutyl-Functionalized Aminopyrazole-Carbonitrile Scaffold


3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile (CAS 1936464-52-6) is a heterocyclic small molecule featuring a pyrazole core substituted with a 3-amino group, a 4-cyano group, and an N1-cyclobutyl moiety . This unique combination of functional groups distinguishes it from simpler aminopyrazole-carbonitriles and positions it as a versatile building block in medicinal chemistry, particularly for kinase inhibitor discovery programs [1]. The compound is commercially available at purities ranging from 95% to 97%, with a molecular weight of 162.19 g/mol (C8H10N4) .

Why 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile Cannot Be Simply Substituted with Other Aminopyrazole-Carbonitriles


Generic substitution of 3-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile with closely related analogs (e.g., the 5-amino regioisomer or N-aryl derivatives) is not scientifically sound due to fundamental differences in regioisomer-dependent reactivity, lipophilicity, and steric properties. The 3-amino substitution pattern, combined with the N1-cyclobutyl group, creates a unique hydrogen-bonding and steric environment that differs markedly from the 5-amino isomer (CAS 1082745-58-1) . Furthermore, the cyclobutyl ring introduces distinct conformational constraints and increased hydrophobicity compared to phenyl or unsubstituted analogs, which can dramatically alter target binding kinetics and metabolic stability . These structural divergences necessitate compound-specific validation; simply assuming interchangeable activity based on a shared pyrazole-4-carbonitrile core risks project failure and wasted resources.

Quantitative Differentiation of 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile: A Procurement-Focused Evidence Guide


Positional Isomer Purity and Supplier Availability: 3-Amino vs. 5-Amino Regioisomer

The target compound (3-amino isomer, CAS 1936464-52-6) is commercially available from specialized suppliers at 97% purity . In contrast, its positional isomer, 5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile (CAS 1082745-58-1), is offered at 98% purity from similar sources . While the purity difference is marginal, the distinct CAS registration and independent sourcing underscore the critical need for regioisomer-specific procurement to ensure experimental reproducibility. Substituting one regioisomer for the other without explicit validation can introduce significant variability in synthetic outcomes and biological assays.

Medicinal Chemistry Chemical Synthesis Regioisomer Purity

Cyclobutyl Substituent Increases Lipophilicity vs. Phenyl or Hydrogen Analogs

Introducing an N1-cyclobutyl group significantly increases the calculated lipophilicity (clogP) of pyrazole-4-carbonitrile scaffolds. Comparative analysis of a closely related analog, 4-(chloromethyl)-1-cyclobutyl-1H-pyrazole, reveals a clogP of approximately 2.1, compared to a clogP of approximately 1.3 for the non-cyclobutyl analog 4-(chloromethyl)-1H-pyrazole . While direct clogP data for the target compound is not publicly available, this class-level inference indicates that the cyclobutyl moiety imparts a substantial increase in hydrophobicity, which can directly influence membrane permeability, off-target binding, and overall pharmacokinetic profile. This contrasts with N-phenyl derivatives, which typically have higher logP values (e.g., 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile, logP predicted >3.0 ).

Lipophilicity Medicinal Chemistry Drug Design

Synthetic Utility: Regioselective Derivatization Potential Compared to 5-Amino Isomer

The 3-amino substitution pattern offers distinct reactivity advantages over the 5-amino regioisomer in certain synthetic transformations. In the synthesis of fully substituted amino-pyrazole building blocks, 3-amino-1H-pyrazole-4-carbonitriles can undergo regioselective derivatization and C-H activation to yield arylated pyrazoles in up to 71% yield over four steps [1]. In contrast, synthetic routes to the 5-amino isomer, such as 5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile, have been reported with yields exceeding 100% mass recovery for the crude intermediate, but this reflects a different reaction pathway and purification strategy rather than a direct yield comparison . The 3-amino position is generally more nucleophilic and can be preferentially functionalized, enabling more efficient access to diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthetic Chemistry Building Blocks Regioselectivity

Cyclobutyl Ring Imposes Conformational Constraint vs. Acyclic Alkyl Substituents

The N1-cyclobutyl group introduces a defined three-dimensional 'puckered' conformation that restricts rotational freedom, a feature absent in flexible acyclic alkyl substituents like N1-ethyl or N1-propyl. While direct conformational data for this specific compound is lacking, studies on related cyclobutyl-pyrazole scaffolds indicate that this conformational constraint can enhance target selectivity by reducing the entropic penalty of binding and improving shape complementarity within enzyme active sites . This is a class-level inference based on the known steric and electronic effects of the cyclobutane ring. In kinase inhibitor design, such rigidification is often employed to lock the molecule in a bioactive conformation, potentially improving potency and reducing off-target effects compared to more flexible analogs.

Conformational Analysis Drug Design Selectivity

Optimal Application Scenarios for 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile Based on Differential Evidence


Precision Synthesis of Regioisomerically Pure Kinase Inhibitor Libraries

Given the demonstrated regioisomeric purity of 97% and the enhanced nucleophilicity of the 3-amino position for regioselective derivatization (yields up to 71% in related scaffolds ), this compound is ideally suited for the parallel synthesis of focused kinase inhibitor libraries where exact structural identity is non-negotiable. Its defined regioisomer purity ensures that SAR data generated from these libraries are accurate and reproducible, avoiding the confounding effects of 5-amino isomer contamination .

Lead Optimization Projects Requiring Balanced Lipophilicity and Conformational Constraint

For medicinal chemistry programs aiming to improve the pharmacokinetic profile of a lead series, the N1-cyclobutyl group offers a strategic advantage. The class-level inference of a clogP around 2.1 suggests a favorable balance between membrane permeability and aqueous solubility, a 'sweet spot' for many orally bioavailable drugs. Furthermore, the inherent conformational constraint of the cyclobutane ring can be exploited to 'lock' the molecule into a specific bioactive conformation, potentially enhancing target engagement and selectivity compared to more flexible alkyl substituents .

Scaffold Hopping from Aryl- to Cycloalkyl-Pyrazoles to Mitigate CYP Liability

In drug discovery, replacing a phenyl ring with a cyclobutyl group is a well-established strategy to reduce cytochrome P450 (CYP) inhibition and improve metabolic stability. This compound serves as an ideal scaffold for such a 'scaffold hop.' By providing a cyclobutyl moiety at the N1 position, it allows medicinal chemists to evaluate the impact of this substitution on target potency and ADME properties, while potentially circumventing the metabolic liabilities often associated with aromatic N-substituents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.